molecular formula C15H14Cl2N4O2 B2652613 Methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-20-2

Methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2652613
CAS No.: 725218-20-2
M. Wt: 353.2
InChI Key: UJIDBSJEBINKOI-UHFFFAOYSA-N
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Description

Methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a bicyclic core structure, a 2,3-dichlorophenyl substituent at position 7, an ethyl group at position 5, and a methyl ester at position 4. This compound belongs to a class of heterocycles synthesized via multicomponent reactions, such as the Biginelli-like condensation, which typically involves 3-amino-1,2,4-triazole derivatives, aldehydes, and β-keto esters . The dichlorophenyl group enhances lipophilicity and may influence bioactivity, while the ethyl and methyl ester groups modulate steric and electronic properties.

Properties

IUPAC Name

methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O2/c1-3-10-11(14(22)23-2)13(21-15(20-10)18-7-19-21)8-5-4-6-9(16)12(8)17/h4-7,13H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIDBSJEBINKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22Cl2N4O2C_{18}H_{22}Cl_2N_4O_2 with a molecular weight of approximately 390.5 g/mol. The structure includes a triazole ring fused to a pyrimidine system and a dichlorophenyl substituent that is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values indicating potent activity:

CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

These values suggest that the compound exhibits stronger antiproliferative effects compared to established chemotherapeutics like 5-Fluorouracil (5-Fu) .

The mechanism underlying the anticancer activity of triazolopyrimidine derivatives often involves the inhibition of critical signaling pathways. For example, compound H12 was found to inhibit the ERK signaling pathway by reducing phosphorylation levels of ERK1/2 and related proteins. This pathway is crucial for cell proliferation and survival, making it a valuable target in cancer therapy .

Antibacterial and Antiviral Activity

Triazolopyrimidine derivatives have also demonstrated antibacterial and antiviral properties. The presence of the triazole ring enhances interactions with bacterial enzymes and viral proteins, potentially leading to effective therapeutic outcomes against infections . However, specific data on the antibacterial and antiviral efficacy of this compound remains limited.

Case Studies

In one notable study involving a series of synthesized triazolopyrimidine derivatives, compounds were evaluated for their activity against various cancer cell lines. The most promising derivatives exhibited not only high antiproliferative activity but also induced apoptosis in cancer cells through cell cycle arrest mechanisms .

Another investigation focused on the synthesis of similar compounds showed that modifications in substituents could significantly alter biological activity. For instance, varying halogen substitutions on the phenyl ring resulted in different levels of cytotoxicity across tested cell lines .

Scientific Research Applications

A. Anticancer Activity

Recent studies have highlighted the potential of triazolopyrimidine derivatives as inhibitors of sirtuin-2 (SIRT2), a protein implicated in various cancers. SIRT2 inhibition has been shown to suppress tumor growth in several cancer cell lines. The synthesis of derivatives such as methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been linked to enhanced anticancer properties.

  • Case Study : A study demonstrated that modifications to the nitrogen atom and the dihydropyrimidine fragment increased inhibitory activity against SIRT2. This suggests that further structural optimization could lead to more potent anticancer agents .

B. Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly as an anticonvulsant agent. Its mechanism involves interaction with sodium channels in neuronal tissues, leading to inhibition of their activity.

  • Mechanism of Action : The binding involves hydrogen bonding and hydrophobic interactions with target proteins, which may contribute to its anticonvulsant properties .

Synthesis and Modification

The synthesis of this compound typically involves multicomponent reactions. Techniques such as microwave-assisted synthesis have been employed to enhance yield and efficiency.

A. Antiproliferative Studies

Research has assessed the antiproliferative activity of this compound against various cancer cell lines. For instance:

Cell LineIC₅₀ Value (µM)Mechanism of Action
HCT1166.59Induction of apoptosis via mitochondrial pathways
HT2911.10Upregulation of pro-apoptotic factors (Bax)

These findings indicate that the compound can effectively inhibit cancer cell growth by triggering apoptotic pathways .

B. Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with target proteins like SIRT2. These studies provide insights into how structural modifications can enhance biological activity .

Conclusion and Future Directions

This compound shows significant potential in medicinal chemistry as an anticancer and neuropharmacological agent. Future research should focus on:

  • Further structural optimization to enhance potency and selectivity.
  • Comprehensive in vivo studies to evaluate therapeutic efficacy.
  • Exploration of additional biological targets to broaden its application spectrum.

Comparison with Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 of the triazolopyrimidine scaffold significantly impacts physicochemical and biological properties. Key analogues include:

Compound Name Substituent at Position 7 Molecular Formula Molar Mass (g/mol) Synthesis Method Notable Properties
Target Compound 2,3-Dichlorophenyl C₁₆H₁₄Cl₂N₄O₂ 381.21 Biginelli-like condensation N/A (presumed lipophilicity)
Ethyl 5-Phenyl-7-(3,4,5-Trimethoxyphenyl)-4,7-Dihydro-... 3,4,5-Trimethoxyphenyl C₂₃H₂₄N₄O₅ 436.46 Multicomponent reaction Enhanced solubility
Ethyl 7-(2,4-Dimethoxyphenyl)-5-Phenyl-4,7-Dihydro-... 2,4-Dimethoxyphenyl C₂₂H₂₂N₄O₄ 406.44 Not specified Potential CNS activity
Methyl 7-(3,5-Difluorophenyl)-5-Methyl-4,7-Dihydro-... 3,5-Difluorophenyl C₁₄H₁₂F₂N₄O₂ 322.27 Microwave-assisted synthesis FcRn binding affinity
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2,3-dichlorophenyl group (electron-withdrawing) contrasts with methoxy-substituted analogues (electron-donating), which may increase solubility but reduce membrane permeability .
  • Halogen Effects : Fluorine substituents (e.g., in ) improve metabolic stability and binding affinity to targets like the neonatal Fc receptor, whereas chlorine may enhance pesticidal or antimicrobial activity .

Variations at Position 5 and 6

  • Position 5 (Ethyl vs. Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-... (from ) demonstrates how halogenated alkyl chains can introduce reactivity for further functionalization.
  • Position 6 (Methyl Ester vs. Ethyl Ester/Carboxamide) :

    • Methyl esters (target compound) are less hydrolytically stable than ethyl esters (e.g., ), impacting pharmacokinetics.
    • Carboxamide derivatives (e.g., ) exhibit improved antibacterial activity against Enterococcus, suggesting ester-to-amide substitution as a strategy for enhancing bioactivity .

Q & A

Q. Table 1. Crystallographic Parameters for Representative Analogs

CompoundSpace GroupDihedral Angle (°)π-π Distance (Å)Reference
Ethyl 7-(2-ClPh)P183.943.63
Benzylthio analogP187.033.88

Q. Table 2. Synthetic Yields Under Varied Conditions

MethodSolventTimeYield (%)Reference
RefluxEthanol12 h65
Microwave (323 K)Ethanol30 min78
TMDP-mediatedEthanol/H2O8 h72

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